

Application Notes: IR 754 Carboxylic Acid for Deep-Tissue Imaging

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Compound of Interest

Compound Name: *IR 754 Carboxylic Acid*

Cat. No.: *B3028586*

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Introduction

IR 754 Carboxylic Acid is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine class. Its absorption and emission properties in the NIR window (700-900 nm) make it a valuable tool for deep-tissue imaging applications. This region of the electromagnetic spectrum offers significant advantages for *in vivo* studies, including reduced light scattering by biological tissues and lower autofluorescence, leading to higher signal-to-background ratios and increased penetration depth. The carboxylic acid functional group on the IR 754 molecule allows for covalent conjugation to a variety of biomolecules, such as antibodies, peptides, and nanoparticles, enabling targeted imaging of specific biological processes and structures *in vivo*.

Physicochemical and Spectroscopic Properties

Proper characterization of a fluorescent probe is crucial for its effective implementation in imaging studies. The following table summarizes the key properties of **IR 754 Carboxylic Acid**.

Property	Value	Reference
Molecular Formula	$C_{30}H_{33}IN_2O_2$	
Molecular Weight	580.50 g/mol	
CAS Number	2311980-68-2	
Appearance	Green to dark green powder/crystal	
Maximum Absorption (λ_{max})	745-750 nm (in methanol)	
Purity	>80.0% (HPLC)	
Storage Conditions	4°C, sealed, protected from moisture and light	

Applications in Deep-Tissue Imaging

The unique characteristics of **IR 754 Carboxylic Acid** make it suitable for a range of deep-tissue imaging applications, including:

- **Tumor Imaging:** When conjugated to tumor-targeting ligands such as antibodies or peptides, IR 754 can be used for the non-invasive visualization of tumors, assessment of tumor margins, and monitoring of therapeutic response.
- **Pharmacokinetics and Biodistribution Studies:** Tracking the *in vivo* fate of drugs, nanoparticles, or other therapeutic agents by labeling them with IR 754 provides valuable pharmacokinetic data.
- **Inflammation Imaging:** By targeting markers of inflammation, IR 754 conjugates can help in the diagnosis and monitoring of inflammatory diseases.
- **Lymph Node Mapping:** The NIR fluorescence allows for the visualization of lymphatic drainage and sentinel lymph nodes.

Experimental Data

While specific *in vivo* performance data for **IR 754 Carboxylic Acid** is not readily available in the public domain, the following table presents representative data for a similar carboxylated heptamethine cyanine dye used in deep-tissue imaging to provide an indication of expected performance.

Parameter	Representative Value	Notes
Quantum Yield (in PBS)	~0.10	Quantum yield is highly dependent on the local environment and conjugation partner.
Molar Extinction Coefficient (in PBS)	~200,000 M ⁻¹ cm ⁻¹	High extinction coefficient is desirable for bright fluorescence.
In Vivo Circulation Half-Life (conjugated to a large protein)	18-24 hours	Half-life is primarily determined by the pharmacokinetics of the conjugation partner.
Tumor-to-Background Ratio (at 24h post-injection)	3.0 - 5.0	This ratio is dependent on the targeting ligand, tumor model, and imaging system.

Experimental Protocols

Conjugation of IR 754 Carboxylic Acid to a Targeting Protein (e.g., Antibody)

This protocol describes a general method for conjugating **IR 754 Carboxylic Acid** to a protein containing primary amines (e.g., lysine residues) using carbodiimide chemistry.

Materials:

- **IR 754 Carboxylic Acid**
- Targeting Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

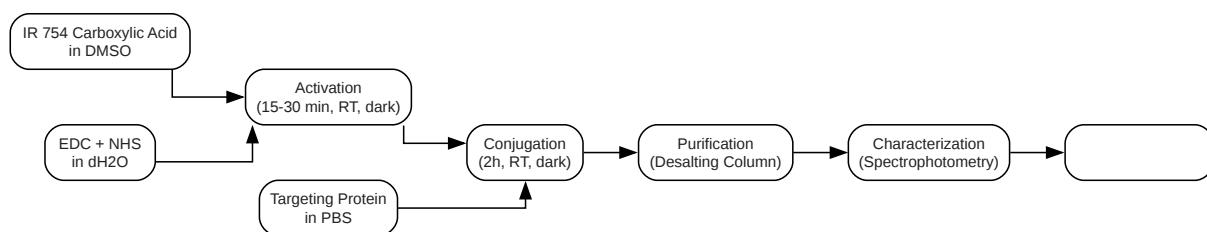
- N-hydroxysuccinimide (NHS)
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Desalting column (e.g., PD-10)
- Spectrophotometer

Procedure:

- Prepare Stock Solutions:
 - Dissolve **IR 754 Carboxylic Acid** in anhydrous DMSO to a concentration of 10 mg/mL.
 - Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in deionized water immediately before use.
- Activate the Dye:
 - In a microcentrifuge tube, mix a 5-10 fold molar excess of the dissolved **IR 754 Carboxylic Acid** with the desired amount of targeting protein.
 - Add a 1.5-fold molar excess of EDC and NHS to the dye solution.
 - Incubate the mixture at room temperature for 15-30 minutes in the dark to activate the carboxylic acid group.
- Conjugation Reaction:
 - Add the activated dye mixture to the protein solution.
 - Incubate the reaction for 2 hours at room temperature with gentle stirring, protected from light.
- Purification:

- Remove unreacted dye and byproducts by passing the conjugation mixture through a desalting column pre-equilibrated with PBS.
- Collect the fractions containing the purified conjugate.
- Characterization:
 - Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~750 nm.

Diagram of Conjugation Workflow:



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Caption: Workflow for conjugating **IR 754 Carboxylic Acid** to a protein.

In Vivo Deep-Tissue Imaging Protocol

This protocol outlines a general procedure for in vivo fluorescence imaging in a small animal model.

Materials:

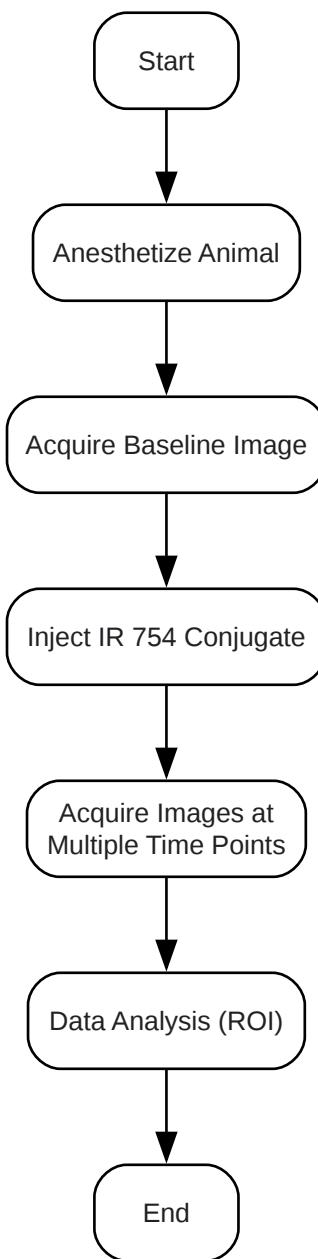
- IR 754-conjugated targeting molecule
- Small animal model (e.g., tumor-bearing mouse)
- In vivo imaging system (e.g., IVIS, Pearl)

- Anesthesia (e.g., isoflurane)
- Sterile saline or PBS for injection

Procedure:

- Animal Preparation:
 - Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance).
 - Place the animal on the imaging stage and ensure it is kept warm.
- Baseline Imaging:
 - Acquire a pre-injection (baseline) fluorescence image to account for any autofluorescence.
- Injection:
 - Administer the IR 754 conjugate via an appropriate route (e.g., tail vein injection). The dose will depend on the specific conjugate and application.
- Image Acquisition:
 - Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to monitor the biodistribution and target accumulation.
 - Use appropriate excitation and emission filters for IR 754 (Excitation: ~740 nm, Emission: ~770 nm).
- Data Analysis:
 - Quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and a background region (e.g., muscle).
 - Calculate the tumor-to-background ratio at each time point.

Diagram of In Vivo Imaging Workflow:



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Caption: General workflow for in vivo deep-tissue fluorescence imaging.

Ex Vivo Biodistribution Analysis

This protocol describes the analysis of organ-specific accumulation of the IR 754 conjugate after the final in vivo imaging time point.

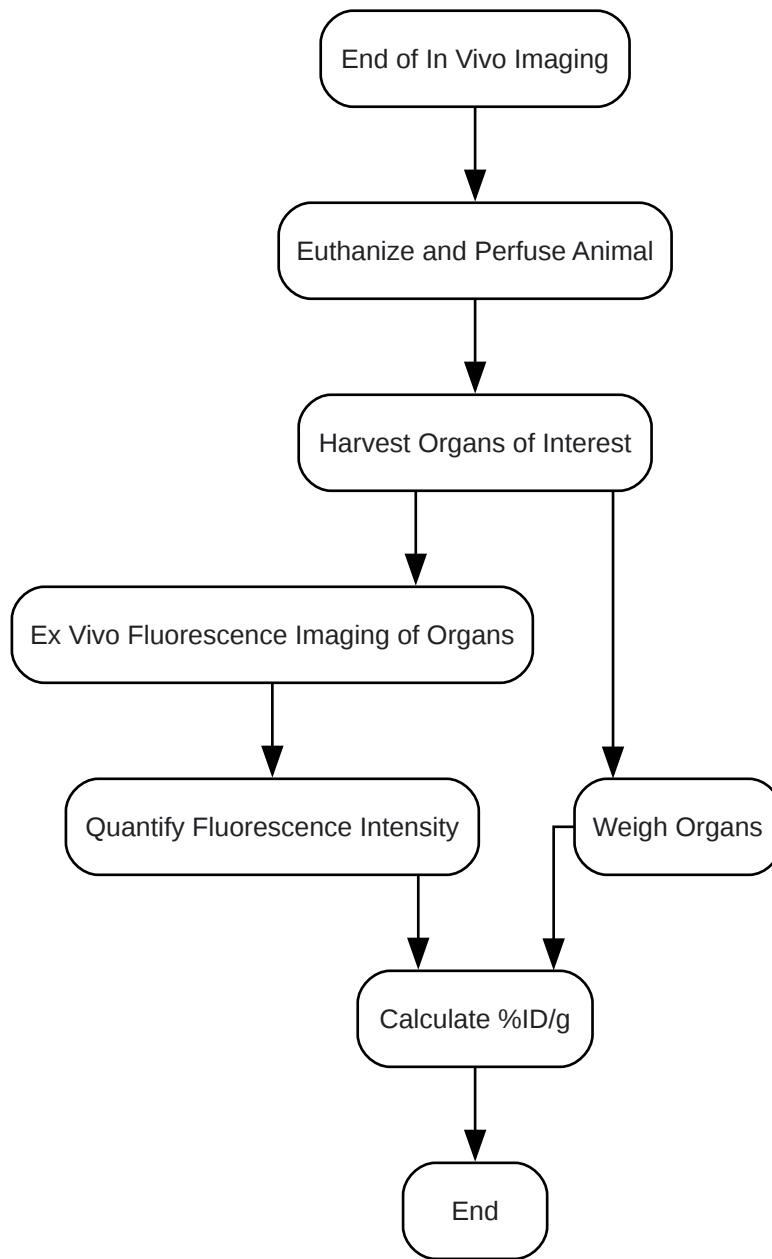
Materials:

- In vivo imaging system
- Surgical tools for dissection
- PBS for organ rinsing
- Weighing scale

Procedure:

- Euthanasia and Perfusion:
 - Following the final in vivo scan, humanely euthanize the animal.
 - Perform a cardiac perfusion with PBS to remove blood from the vasculature, which can interfere with fluorescence measurements.
- Organ Harvesting:
 - Carefully dissect the major organs of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, muscle).
- Ex Vivo Imaging:
 - Arrange the harvested organs on a non-fluorescent surface and image them using the in vivo imaging system with the same settings as the in vivo scans.
- Quantitative Analysis:
 - Draw ROIs around each organ in the image and quantify the average fluorescence intensity.
 - Weigh each organ.
 - Express the data as a percentage of the injected dose per gram of tissue (%ID/g) by comparing the organ fluorescence to a standard curve generated from known concentrations of the IR 754 conjugate.

Diagram of Ex Vivo Biodistribution Workflow:

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- To cite this document: BenchChem. [Application Notes: IR 754 Carboxylic Acid for Deep-Tissue Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3028586#ir-754-carboxylic-acid-for-deep-tissue-imaging-applications\]](https://www.benchchem.com/product/b3028586#ir-754-carboxylic-acid-for-deep-tissue-imaging-applications)

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